Boc-D-prolinol
Overview
Description
N-Boc-D-prolinol, also known as ®-1-Boc-2-pyrrolidinemethanol, is a chiral compound with the molecular formula C10H19NO3. It is a derivative of proline, an amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is widely used in organic synthesis, particularly in the preparation of chiral intermediates and catalysts .
Mechanism of Action
Target of Action
Boc-D-prolinol is a biochemical reagent . It is used to prepare (azetidinyl)methoxy]pyridines and 2- (aryloxymethyl) azacyclic analogs . These compounds have therapeutic potentials for the treatment of central nervous system (CNS) disorders
Mode of Action
It is known that this compound is used in the synthesis of compounds with therapeutic potentials
Biochemical Pathways
It is used in the synthesis of compounds that have therapeutic potentials for the treatment of cns disorders
Result of Action
It is used in the synthesis of compounds that have therapeutic potentials for the treatment of cns disorders .
Action Environment
It is known that this compound is a white powder and it is recommended to be stored in a dark place, sealed in dry, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-D-prolinol can be synthesized through several methods. One common approach involves the reduction of N-Boc-D-proline using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent decomposition of the Boc group .
Industrial Production Methods: In an industrial setting, the synthesis of N-Boc-D-prolinol may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of N-Boc-D-proline using palladium on carbon (Pd/C) as a catalyst can be employed. This method offers the advantage of milder reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: N-Boc-D-prolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form N-Boc-D-prolinamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions
Major Products Formed:
Oxidation: N-Boc-D-prolinal or N-Boc-D-proline.
Reduction: N-Boc-D-prolinamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Boc-D-prolinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Boc-L-prolinol: The enantiomer of N-Boc-D-prolinol, used in similar applications but with different stereochemical outcomes.
N-Boc-L-α-phenylglycinol: Another chiral compound used in asymmetric synthesis.
(S)-2-(Boc-amino)-1-propanol: A related compound with a similar Boc-protected structure.
Uniqueness: N-Boc-D-prolinol is unique due to its specific stereochemistry, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its ability to act as a chiral auxiliary and ligand in various reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350854 | |
Record name | BOC-D-PROLINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83435-58-9 | |
Record name | BOC-D-PROLINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-D-prolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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